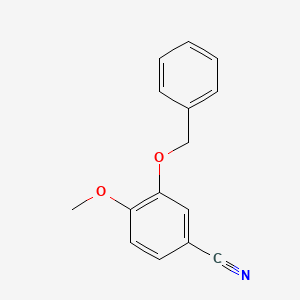

3-(Benzyloxy)-4-methoxybenzonitrile

説明

Contextual Significance within Organic Chemistry Research

In the realm of organic chemistry, 3-(Benzyloxy)-4-methoxybenzonitrile holds significance primarily as a protected synthetic intermediate. The benzyl (B1604629) group masks a reactive hydroxyl (phenol) group, preventing it from interfering with reactions targeting other parts of the molecule. This strategy is fundamental in multi-step organic synthesis.

A key area where the core structure of this compound is relevant is in the synthesis of pharmaceutical agents. For instance, the related unprotected compound, 3-hydroxy-4-methoxybenzonitrile (B193458), is a crucial intermediate in the production of Gefitinib, a targeted therapy drug for non-small cell lung cancer. innospk.com The synthesis of such complex molecules often requires the strategic protection and deprotection of functional groups, highlighting the potential role of this compound as a stable precursor in developing new pharmaceuticals.

Furthermore, research has demonstrated that the title compound is a precursor for creating highly conjugated molecules intended for applications in nanoelectronics and optoelectronics. researchgate.net The terminal cyano group provides a coordination site for transition metals, which can lead to materials with enhanced physical properties. researchgate.net

Role in the Broader Landscape of Benzonitrile (B105546) Derivatives Research

Benzonitrile and its derivatives are a cornerstone of modern chemical science, serving as versatile precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. atamankimya.comacs.org The cyano group is a valuable synthon that can be converted into amines, amides, carboxylic acids, and tetrazoles, making benzonitriles key building blocks for a diverse array of more complex structures. acs.org

In materials science, benzonitrile derivatives are integral to the development of functional organic materials. They are used in creating fluorescent sensors, for example, for detecting saccharides and fluoride (B91410) ions. rsc.org Recent research has also focused on multifunctional benzonitrile derivatives that exhibit thermally activated delayed fluorescence (TADF), a property that is highly desirable for creating efficient organic light-emitting diodes (OLEDs). bohrium.comacs.org These advanced materials often feature donor-acceptor structures, where the electron-withdrawing benzonitrile group plays a critical role. bohrium.com The study of compounds like this compound contributes to this broader field by providing building blocks with specific electronic and steric properties for the design of new functional materials.

Historical Overview of Key Research Milestones

The research trajectory of this compound is closely linked to the development of general synthetic methodologies in organic chemistry. The synthesis of benzonitriles has been a subject of study for over a century, with classic methods like the Sandmeyer reaction, which converts an aniline (B41778) to a nitrile via a diazonium salt, being foundational. acs.org More modern methods include the dehydration of benzamides and the ammoxidation of toluenes. acs.org

The preparation of this compound itself typically involves two key transformations: the protection of a phenol (B47542) and the formation of the nitrile. The starting material is often isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). The phenolic hydroxyl group is first protected by reacting it with a benzyl halide, a common and well-established procedure. The resulting aldehyde is then converted to a nitrile. A frequent method for this conversion is through the formation of an oxime, followed by dehydration using reagents like acetic anhydride (B1165640). google.com

A specific milestone in the characterization of this compound was its detailed crystallographic analysis in 2009. researchgate.net This study provided precise data on its molecular structure and packing in the solid state, confirming bond lengths and the orientation of its aromatic rings. researchgate.net Such structural data is invaluable for understanding the compound's physical properties and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C15H13NO2 |

| Molecular Weight | 239.26 g/mol |

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 14.9434 (12) |

| b (Å) | 9.5469 (8) |

| c (Å) | 8.8522 (7) |

| β (°) | 102.663 (2) |

| Volume (ų) | 1232.16 (17) |

| Temperature (K) | 173 |

Current State of Research and Future Directions

Current research involving this compound and related structures continues to build on its utility as a synthetic intermediate. The primary focus lies in leveraging its structure for the creation of novel, high-value molecules.

One of the most promising future directions is in the field of materials science, particularly for nanoelectronics and optoelectronics. The preparation of the compound was intended for the synthesis of dinuclear ruthenium complexes, which are of interest for their potential nonlinear optical properties. researchgate.net The terminal cyano group is key to this application, as it can coordinate to transition metal centers, potentially enhancing physical properties like molecular hyperpolarizability. researchgate.net Future work will likely involve the synthesis and characterization of such organometallic complexes.

In medicinal chemistry, while its direct biological activity is not the focus, its role as a precursor remains critical. The demand for novel therapeutics, particularly kinase inhibitors and other targeted cancer therapies, drives the need for versatile and well-characterized building blocks. innospk.com As synthetic chemists devise new routes to complex drug targets, intermediates like this compound, which allow for precise chemical manipulation, will continue to be of high value. Further research may explore its incorporation into the synthesis of new classes of biologically active compounds.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methoxy-3-phenylmethoxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTALPOKFNPTJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Advanced Synthetic Routes

Established Synthetic Pathways for 3-(Benzyloxy)-4-methoxybenzonitrile

The synthesis of this compound has been approached through several well-established chemical transformations. These methods, while reliable, often involve multiple steps and varying reaction conditions.

O-Benzylation of 3-Hydroxy-4-methoxybenzonitrile (B193458) Precursors

A primary and straightforward route to this compound involves the O-benzylation of a 3-hydroxy-4-methoxybenzonitrile precursor. nih.govfda.gov This method relies on the reaction of the hydroxyl group of the starting material with a benzylating agent.

In a typical procedure, 3-hydroxy-4-methoxybenzonitrile is treated with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base. The base, often potassium carbonate, facilitates the deprotonation of the phenolic hydroxyl group, forming a phenoxide ion. This nucleophilic phenoxide then attacks the benzyl halide in a Williamson ether synthesis, displacing the halide and forming the desired benzyl ether linkage. The reaction is commonly carried out in a polar aprotic solvent like dimethylformamide (DMF) and may require heating to proceed at a reasonable rate. chemicalbook.com

| Starting Material | Reagents | Solvent | Conditions | Product |

| 3-Hydroxy-4-methoxybenzonitrile | Benzyl bromide, Potassium carbonate | DMF | Heating | This compound |

This table provides a generalized overview of the O-benzylation reaction.

Nitration and Reduction Strategies for Aminobenzonitriles

Alternative synthetic strategies involve the manipulation of functional groups on the benzene (B151609) ring. One such approach begins with the nitration of a suitable benzonitrile (B105546) derivative. The introduction of a nitro group, typically achieved using a mixture of nitric acid and sulfuric acid, is a classic electrophilic aromatic substitution reaction. youtube.com Subsequent reduction of the nitro group to an amino group can be accomplished using various reducing agents, such as hydrogen gas with a palladium catalyst or iron in acetic acid. youtube.com This amino group can then be further transformed to achieve the final product.

While not a direct route to this compound, this strategy highlights the versatility of functional group interconversions in aromatic synthesis. The resulting aminobenzonitrile can serve as a key intermediate for subsequent reactions.

Diazotization and Cyanation Reactions

The Sandmeyer reaction provides a powerful method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate. researchgate.netmasterorganicchemistry.com This process typically starts with an aromatic amine, which is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. masterorganicchemistry.comresearchgate.net The resulting diazonium salt is then treated with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group with a nitrile group. researchgate.netmasterorganicchemistry.com

This methodology can be adapted to synthesize this compound by starting with the corresponding aniline (B41778) derivative, 4-(benzyloxy)-3-methoxyaniline. researchgate.net Diazotization of this amine followed by a Sandmeyer cyanation would yield the target benzonitrile. researchgate.net Variations of this reaction exist, including methods that utilize polymer-supported cyanide reagents, which can offer advantages in terms of simplified workup and reagent reusability. researchgate.net

| Starting Material | Reagents | Key Intermediate | Product |

| 4-(Benzyloxy)-3-methoxyaniline | 1. NaNO₂, HCl (aq) 2. CuCN | Arenediazonium salt | This compound |

This table outlines the key steps of the Sandmeyer reaction for the synthesis of this compound.

Alternative Approaches from Substituted Benzenamines

Building upon the principles of diazotization, other synthetic routes from substituted benzenamines have been explored. researchgate.net These methods often involve the in situ generation of the diazonium salt from the corresponding aniline, followed by a cyanation step. acs.org The choice of reagents and reaction conditions can be critical to the success of these transformations, particularly when dealing with sensitive functional groups. acs.org For instance, the synthesis of 4-benzyloxy-3-methoxybenzonitrile has been achieved by treating 4-(benzyloxy)-3-methoxy benzenamine with sodium nitrite in the presence of concentrated hydrochloric acid, followed by reaction with a cyanide source. researchgate.net

Novel Synthetic Methodologies

The quest for more efficient and versatile synthetic methods has led to the exploration of modern catalytic systems.

Palladium-Mediated Reactions in Synthesis

Palladium catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of cross-coupling reactions. While direct palladium-catalyzed cyanation of aryl halides or triflates corresponding to this compound is a plausible synthetic route, specific examples in the literature for this exact compound are not extensively detailed. However, the general principles of palladium-catalyzed cyanation reactions are well-established. acs.org These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source to convert an aryl halide or pseudohalide into an aryl nitrile.

A recent study describes the use of this compound as an intermediate in the synthesis of tubulin polymerization inhibitors, highlighting its relevance in medicinal chemistry. acs.org While the specific synthetic step to produce the benzonitrile is not detailed in this particular publication, the context underscores the importance of efficient synthetic access to this compound. acs.org

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound often commences from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). A crucial step in this synthesis is the selective benzylation of the hydroxyl group at the 3-position, while leaving the aldehyde and methoxy (B1213986) groups untouched. This regioselectivity is paramount to achieving the desired product.

One common strategy involves the reaction of isovanillin with a benzylating agent, such as benzyl bromide, in the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF). The base deprotonates the more acidic phenolic hydroxyl group, rendering it a nucleophile that subsequently attacks the benzyl bromide in a Williamson ether synthesis. The methoxy group at the 4-position is significantly less reactive under these conditions, ensuring the selective formation of the O-benzylated product, 3-(benzyloxy)-4-methoxybenzaldehyde.

Following the benzylation, the aldehyde functional group is converted into a nitrile. A typical method for this transformation is the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride to form an oxime intermediate. This oxime is then dehydrated to yield the final nitrile product. This two-step conversion of the aldehyde to a nitrile is a well-established and reliable method in organic synthesis.

A patent describes a process for preparing 3-ethoxy-4-methoxybenzonitrile, a compound structurally similar to the target molecule, starting from isovanillin. google.com This process first involves ethylation of isovanillin, followed by oximation and subsequent dehydration using acetic anhydride (B1165640) to yield the benzonitrile derivative. google.com This highlights a common synthetic pathway that can be adapted for the synthesis of this compound by substituting the ethylating agent with a benzylating agent.

Green Chemistry Approaches in Benzonitrile Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of benzonitrile synthesis, this often involves the use of less hazardous reagents, milder reaction conditions, and the reduction of waste.

Traditional methods for converting aldehydes to nitriles sometimes employ toxic reagents. However, greener alternatives are being explored. For instance, the use of enzymatic catalysts, such as aldoxime dehydratases, offers a mild and environmentally friendly route to nitriles from aldoximes. researchgate.net These enzymes can operate under ambient conditions in aqueous media, significantly reducing the environmental impact compared to methods requiring harsh chemicals and organic solvents.

Another approach focuses on the development of catalytic systems that can directly convert aldehydes to nitriles in a one-pot reaction, minimizing intermediate isolation steps and solvent usage. A "one-pot" method for synthesizing 4-methoxybenzonitrile (B7767037) from 4-methoxybenzaldehyde (B44291) has been reported, which involves oximation followed by dehydration in the same reaction vessel. google.com This strategy, while demonstrated for a related compound, could potentially be adapted for the synthesis of this compound, thereby streamlining the process and reducing waste. The use of recyclable catalysts and solvent-free or aqueous reaction media are also key areas of research in greening the synthesis of benzonitriles.

Mechanistic Studies of Key Synthetic Transformations

The conversion of the aldehyde group in 3-(benzyloxy)-4-methoxybenzaldehyde to a nitrile group is a key transformation. This typically proceeds through a two-step mechanism involving the formation of an aldoxime followed by its dehydration.

In the first step, the aldehyde reacts with hydroxylamine. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to form the aldoxime.

The second step is the dehydration of the aldoxime to the nitrile. This step often requires a dehydrating agent, such as acetic anhydride or thionyl chloride. google.comgoogle.com The mechanism of dehydration can vary depending on the reagent used. With acetic anhydride, the hydroxyl group of the oxime is acetylated, creating a good leaving group. Subsequent elimination, often facilitated by heat, leads to the formation of the carbon-nitrogen triple bond of the nitrile and acetic acid as a byproduct. google.com

Mechanistic studies on related reactions, such as the atroposelective synthesis of axially chiral benzonitriles, have proposed detailed reaction pathways involving intermediates and transition states. nih.gov While not directly studying this compound, these studies provide valuable insights into the fundamental steps of nitrile formation from aldehydes.

Catalytic Systems in the Synthesis of this compound

Catalytic systems play a crucial role in enhancing the efficiency and selectivity of the synthesis of this compound and related compounds.

In the benzylation step, while often carried out stoichiometrically, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases, potentially leading to milder reaction conditions and improved yields.

For the conversion of the aldehyde to the nitrile, various catalytic systems have been developed. Palladium-catalyzed cyanation of aryl halides represents a powerful method for introducing the nitrile group. nih.gov While this approach starts from a different precursor (an aryl halide instead of an aldehyde), it highlights the importance of catalysis in forming the C-CN bond. Challenges in palladium-catalyzed cyanation include catalyst deactivation by cyanide, which has been addressed by using specific ligands and additives. nih.gov

N-heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a variety of transformations, including the synthesis of benzonitriles from aldehydes. nih.gov In one study, an aminoindanol-derived NHC was used to catalyze the synthesis of axially chiral benzonitriles from 2-arylbenzaldehydes and sulfonamides. nih.gov This demonstrates the potential of organocatalysis in developing novel and efficient routes to benzonitriles.

Furthermore, iron(III) and phenol (B47542) have been shown to co-catalyze the rapid synthesis of nitriles from aldehyde oxime esters under mild conditions. researchgate.net This system offers a potentially greener and more cost-effective alternative to traditional methods. The development of such catalytic systems is key to advancing the synthesis of complex molecules like this compound in a more sustainable and efficient manner.

Advanced Spectroscopic and Structural Elucidation Studies

X-ray Crystallography of 3-(Benzyloxy)-4-methoxybenzonitrile and its Derivatives

The crystal structure of a derivative, 4-Benzyloxy-3-methoxybenzonitrile, has been determined, revealing key conformational features. The molecule crystallizes in the monoclinic space group P2₁/c. A significant aspect of its structure is the spatial relationship between its two aromatic rings. The planes of the benzyloxy and the methoxy-substituted benzonitrile (B105546) rings are not coplanar. Instead, they are oriented at a considerable dihedral angle of 81.65(3)°. This twisted conformation is a defining characteristic of the molecule's solid-state structure. researchgate.net

In a related derivative, (E)-N′-(3-Benzyloxy-4-methoxybenzylidene)isonicotinohydrazide, a similar non-planar arrangement is observed. The dihedral angle between the two benzene (B151609) rings in this molecule is 83.66(7)°, further demonstrating the tendency for these substituted aromatic systems to adopt a twisted conformation. researchgate.net

Table 1: Selected Dihedral Angles in this compound Derivatives

| Compound | Aromatic Rings | Dihedral Angle (°) |

| 4-Benzyloxy-3-methoxybenzonitrile researchgate.net | Benzene (C1-C6) and Benzene (C8-C13) | 81.65(3) |

| (E)-N′-(3-Benzyloxy-4-methoxybenzylidene)isonicotinohydrazide researchgate.net | Benzene (C8-C13) and Benzene (C15-C20) | 83.66(7) |

In the crystal lattice of 4-Benzyloxy-3-methoxybenzonitrile, weak intermolecular C-H···N hydrogen bonds are present. researchgate.net These interactions, though not as strong as conventional hydrogen bonds, play a role in stabilizing the crystal structure by linking adjacent molecules into chains. researchgate.net

The study of supramolecular patterns in other complex substituted aromatic compounds reveals that molecular dimers are common building blocks. rsc.org These pairs of molecules can be held together by a variety of weak interactions, including C–H···O and C–H···π forces. rsc.org The subsequent association of these dimers is often governed by other specific interactions like halogen bonds or further hydrogen bonding, leading to the final three-dimensional crystal lattice. rsc.org

Polymorphism, the ability of a compound to exist in more than one crystal form, has not been explicitly documented for this compound in the reviewed literature. However, the study of its derivatives and related molecules indicates that variations in solid-state structure are possible. The orientation of functional groups, such as methoxy (B1213986) groups, can vary between different crystal structures of the same compound or in co-crystals. mdpi.com The specific combination of hydrogen bonds and other intermolecular forces that are utilized can also differ, leading to different packing arrangements. mdpi.com Factors like the solvent used for crystallization can influence which polymorph is obtained. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful technique for determining the structure of a molecule in solution. It provides detailed information about the chemical environment of specific atoms, particularly hydrogen (¹H NMR).

The ¹H NMR spectrum provides a map of the different types of protons in a molecule. For compounds related to this compound, the spectrum can be analyzed by considering the distinct chemical environments of the protons on the aromatic rings and the substituent groups.

For the parent compound, the following proton signals would be expected:

Methoxy Protons (-OCH₃): A sharp singlet, typically integrating to three protons. In the closely related 3-methoxybenzonitrile, this signal appears at approximately 3.83 ppm. rsc.org

Benzyloxy Methylene (B1212753) Protons (-OCH₂Ph): A singlet integrating to two protons.

Aromatic Protons: A series of signals in the aromatic region (typically 6.8-7.5 ppm). The protons on the benzonitrile ring and the benzyl (B1604629) group ring will have distinct chemical shifts and coupling patterns (doublets, triplets, or multiplets) depending on their position and neighboring protons. rsc.orgstackexchange.com

In a sample spectrum for the related 3-methoxybenzonitrile, the aromatic protons appear as follows: a doublet around 7.13 ppm, a doublet at 7.23 ppm, and a triplet at 7.37 ppm. rsc.org The exact shifts and multiplicities for this compound would be influenced by the specific electronic effects of both the benzyloxy and methoxy substituents on the benzonitrile ring.

Table 2: Representative ¹H NMR Data for Related Benzonitrile Structures in CDCl₃

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |

| 3-Methoxybenzonitrile | -OCH₃ | 3.83 | s | 3H | rsc.org |

| Aromatic-H | 7.13 | d | 2H | rsc.org | |

| Aromatic-H | 7.23 | d | 1H | rsc.org | |

| Aromatic-H | 7.37 | t | 1H | rsc.org | |

| 4-Methoxybenzonitrile (B7767037) | -OCH₃ | 3.86 | s | 3H | rsc.org |

| Aromatic-H | 6.95 | d | 2H | rsc.org | |

| Aromatic-H | 7.58 | d | 2H | rsc.org |

s = singlet, d = doublet, t = triplet. Data illustrates typical chemical shifts for protons in similar electronic environments.

13C NMR Spectral Analysis and Carbon Skeletal Features

The 13C Nuclear Magnetic Resonance (NMR) spectrum provides a detailed map of the carbon framework of a molecule. For this compound, each unique carbon atom in the structure gives rise to a distinct signal, the chemical shift (δ) of which is influenced by its local electronic environment. Analysis of these shifts allows for the unambiguous assignment of every carbon in the molecule's skeleton.

The structure contains 15 carbon atoms, but due to symmetry in the benzyl group, fewer than 15 signals may be observed if the rotation around the C-O bond is fast on the NMR timescale, making the ortho and meta carbons chemically equivalent. The key structural features giving rise to characteristic signals are the benzonitrile ring system, the methoxy group, and the benzyloxy group.

The chemical shifts for the carbon atoms in this compound are predicted based on established substituent effects on aromatic systems. The electron-withdrawing cyano group (–CN) causes a downfield shift for the carbon it is attached to (C1), while the electron-donating ether groups (methoxy and benzyloxy) cause upfield shifts for the carbons they are directly bonded to (C4 and C3, respectively) and influence the other aromatic carbons.

Predicted 13C NMR Chemical Shifts for this compound Note: Data is predicted based on analogous structures and standard chemical shift increments. The solvent is typically CDCl3.

| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) | Structural Feature |

| C≡N | ~ 118 | Nitrile |

| C1 | ~ 105 | Benzonitrile Ring |

| C2 | ~ 114 | Benzonitrile Ring |

| C3 | ~ 149 | Benzonitrile Ring (C-O-CH2) |

| C4 | ~ 154 | Benzonitrile Ring (C-O-CH3) |

| C5 | ~ 112 | Benzonitrile Ring |

| C6 | ~ 126 | Benzonitrile Ring |

| -OC H3 | ~ 56 | Methoxy |

| -O-C H2-Ph | ~ 71 | Benzylic Methylene |

| C1' (ipso) | ~ 136 | Benzyl Ring |

| C2'/C6' (ortho) | ~ 128 | Benzyl Ring |

| C3'/C5' (meta) | ~ 129 | Benzyl Ring |

| C4' (para) | ~ 128.5 | Benzyl Ring |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR spectroscopy provides correlation data that reveals connectivity between atoms, which is essential for definitive structural confirmation.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (2JHH, 3JHH). sdsu.edu

In the benzonitrile ring, a correlation would be expected between the proton at C2 and the proton at C6, if their coupling constant is resolved. A stronger correlation would be seen between the adjacent protons at C5 and C6.

Within the benzyl ring, strong correlations would link the ortho protons (H2'/H6') to the meta protons (H3'/H5'), and the meta protons to the para proton (H4').

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond 1JCH coupling). youtube.comscribd.com

The methoxy protons (~3.9 ppm) will show a correlation peak to the methoxy carbon (~56 ppm).

The benzylic methylene protons (~5.1 ppm) will correlate to the benzylic carbon (~71 ppm).

Each aromatic proton will show a direct correlation to its corresponding carbon atom on both the benzonitrile and benzyl rings. This technique is invaluable for assigning the protonated carbons in the 13C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to four bonds (2JCH, 3JCH), which is critical for connecting different parts of the molecule and identifying non-protonated (quaternary) carbons. youtube.comscribd.com

Connecting the Benzyloxy Group: The benzylic methylene protons (-O-CH2-) are expected to show a three-bond correlation to the C3 carbon of the benzonitrile ring and a two-bond correlation to the ipso-carbon (C1') of the benzyl ring. This confirms the C3-O-CH2-Ph linkage.

Connecting the Methoxy Group: The methoxy protons (-OCH3) will show a three-bond correlation to the C4 carbon of the benzonitrile ring, confirming its position.

Assigning Quaternary Carbons: The aromatic proton at C6 would show correlations to the quaternary carbon C4 and the nitrile-bearing carbon C1, helping to assign their positions. Similarly, the proton at C2 would correlate to C4 and the nitrile carbon. The proton at C5 would correlate to C1 and C3. These long-range correlations are definitive in piecing together the substituted aromatic ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. The most prominent and diagnostic peak is the stretching vibration of the nitrile (C≡N) group. The presence of two different ether linkages and two aromatic rings also gives rise to a series of characteristic bands. mdpi.com Raman spectroscopy would also clearly show the highly polarizable C≡N and aromatic C=C bonds. researchgate.netchemicalbook.com

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm-1) | Functional Group | Intensity |

| C-H Stretch (Aromatic) | 3100 - 3000 | Ar-H | Medium to Weak |

| C-H Stretch (Aliphatic) | 3000 - 2850 | -OCH3, -OCH2- | Medium to Weak |

| C≡N Stretch | 2240 - 2220 | Nitrile | Strong (IR), Strong (Raman) |

| C=C Stretch (Aromatic) | 1610 - 1580, 1500 - 1400 | Aromatic Ring | Medium to Strong |

| C-O Stretch (Aryl-Alkyl Ether) | 1275 - 1200 (asymmetric) | Ar-O-CH2, Ar-O-CH3 | Strong |

| C-O Stretch (Aryl-Alkyl Ether) | 1050 - 1020 (symmetric) | Ar-O-CH2, Ar-O-CH3 | Strong |

| C-H Bending (Out-of-plane) | 900 - 675 | Ar-H | Strong |

The sharp, strong absorption around 2230 cm-1 is a definitive indicator of the nitrile functionality. The strong bands in the 1275-1020 cm-1 region confirm the presence of the aryl ether linkages, while the various bands above 3000 cm-1 and in the 1610-1400 cm-1 region are characteristic of the aromatic rings and associated C-H bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns. The molecular formula for this compound is C15H13NO2, giving it a molecular weight of 239.26 g/mol . researchgate.net

Upon electron ionization (EI), the molecule will form a molecular ion ([M]+•) at m/z 239. This ion will then undergo a series of characteristic fragmentation reactions based on the weakest bonds and the stability of the resulting fragments.

A primary and highly characteristic fragmentation pathway for benzylic ethers is the cleavage of the benzylic C-O bond. This leads to the formation of a very stable benzyl cation, which rearranges to the even more stable tropylium (B1234903) cation ([C7H7]+). This fragment is often the most abundant ion (the base peak) in the spectrum. thieme-connect.deyoutube.com

Major Predicted Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 239 | [C15H13NO2]+• | Molecular Ion (M+•) |

| 238 | [M-H]+ | Loss of a hydrogen radical |

| 210 | [M-CHO]+ | Loss of a formyl radical |

| 148 | [M-C7H7]+ | Loss of a benzyl radical (benzylic cleavage) |

| 91 | [C7H7]+ | Tropylium cation (often the base peak) |

| 77 | [C6H5]+ | Phenyl cation |

| 65 | [C5H5]+ | Loss of acetylene (B1199291) from tropylium ion |

The presence of a strong peak at m/z 91 is a clear indicator of the benzyloxy moiety. The peak at m/z 148, corresponding to the 3-hydroxy-4-methoxybenzonitrile (B193458) radical cation formed after the loss of the benzyl group, further confirms the core structure. Other minor fragments arising from the loss of a methyl radical (-15 amu) from the methoxy group or loss of CO (-28 amu) are also possible.

Computational Chemistry and Theoretical Investigations of 3 Benzyloxy 4 Methoxybenzonitrile

Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level. Theoretical studies on 3-(Benzyloxy)-4-methoxybenzonitrile and related structures offer significant insights into its molecular geometry, electronic characteristics, and potential interactions, which are crucial for applications in materials science and medicinal chemistry.

Reactivity and Derivatization in Organic Synthesis

Reactions of the Nitrile Group

The nitrile group (-C≡N) is a key site for chemical modifications, including hydrolysis, amidation, reduction, and coordination with metals.

The hydrolysis of the nitrile group in 3-(Benzyloxy)-4-methoxybenzonitrile can lead to the formation of either an amide or a carboxylic acid, depending on the reaction conditions. Acid- or base-catalyzed hydrolysis will typically convert the nitrile to the corresponding carboxylic acid, 3-(benzyloxy)-4-methoxybenzoic acid.

Partial hydrolysis under controlled conditions can yield the amide, 3-(benzyloxy)-4-methoxybenzamide. For instance, reaction with hydrogen peroxide in a basic solution is a common method for this transformation. Additionally, benzonitriles can react with amines to produce N-substituted benzamides following hydrolysis. wikipedia.org

The nitrile group can be reduced to a primary amine, (3-(benzyloxy)-4-methoxyphenyl)methanamine. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. youtube.com However, this process can sometimes lead to the formation of secondary and tertiary amines as byproducts. wikipedia.org

A more selective method for the reduction of nitriles to primary amines involves the use of reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) in the presence of a cobalt chloride catalyst. google.com This latter method is particularly useful for complex molecules as it proceeds under mild conditions, minimizing side reactions. google.com

Table 1: Selected Reagents for Nitrile Group Transformations

| Transformation | Reagent(s) | Product |

|---|---|---|

| Full Hydrolysis | H3O+ or OH- | 3-(Benzyloxy)-4-methoxybenzoic acid |

| Amidation | H2O2, NaOH | 3-(Benzyloxy)-4-methoxybenzamide |

| Reduction | H2, Pd/C | (3-(Benzyloxy)-4-methoxyphenyl)methanamine |

| Selective Reduction | CoCl2, NaBH4 | (3-(Benzyloxy)-4-methoxyphenyl)methanamine |

The nitrogen atom of the nitrile group possesses a lone pair of electrons, enabling it to act as a ligand and form coordination complexes with various transition metals. wikipedia.org Benzonitrile (B105546) and its derivatives are known to form stable complexes with metals such as palladium, ruthenium, and others. wikipedia.orgacs.org These complexes, like PdCl2(PhCN)2, are often soluble in organic solvents and feature labile benzonitrile ligands that can be easily substituted by stronger ligands, making them valuable intermediates in catalysis. wikipedia.org The terminal cyano group's ability to coordinate with transition metal centers, such as ruthenium cyclopentadienyl (B1206354) (RuCp), has been explored for applications in nanoelectronics. researchgate.net The electron-withdrawing nature of the benzonitrile ligand can also be exploited to influence the reactivity and stability of nickel catalysts in cross-coupling reactions. chemrxiv.org

Reactions Involving the Benzyloxy and Methoxy (B1213986) Moieties

The benzyloxy and methoxy groups on the aromatic ring also influence the molecule's reactivity, particularly in cleavage reactions and electrophilic aromatic substitution.

The benzyl (B1604629) ether linkage is a common protecting group for hydroxyl functions in organic synthesis and can be cleaved under various conditions. A widely used method is catalytic hydrogenolysis, where the compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. youtube.comyoutube.com This reaction is typically clean and high-yielding, producing 3-hydroxy-4-methoxybenzonitrile (B193458) and toluene (B28343) as a byproduct. youtube.comyoutube.com

Alternatively, strong acids can cleave benzyl ethers, although this method is less common due to its harshness. organic-chemistry.org A milder and more selective method involves the use of Lewis acids, such as the boron trichloride-dimethyl sulfide (B99878) complex (BCl3·SMe2), which can efficiently debenzylate the ether in the presence of other functional groups. organic-chemistry.org

The benzyloxy and methoxy groups are both ortho-, para-directing and activating groups for electrophilic aromatic substitution. libretexts.org This means they increase the electron density of the benzene (B151609) ring, particularly at the positions ortho and para to them, making the ring more susceptible to attack by electrophiles. lkouniv.ac.inmsu.edu

In this compound, the positions open for substitution are C-2, C-5, and C-6. The directing effects of the two existing substituents will govern the regioselectivity of further reactions. The methoxy group is a stronger activating group than the benzyloxy group. Therefore, electrophilic attack is most likely to occur at the position ortho to the methoxy group (C-5), which is also para to the benzyloxy group, due to the combined activating and directing effects. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu The specific conditions for these reactions would need to be carefully controlled to achieve the desired substitution pattern and avoid unwanted side reactions.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Activating/Deactivating | Ortho/Para/Meta Directing |

|---|---|---|---|

| -OCH2Ph (Benzyloxy) | 3 | Activating | Ortho, Para |

| -OCH3 (Methoxy) | 4 | Activating | Ortho, Para |

| -CN (Nitrile) | 1 | Deactivating | Meta |

Synthesis of Novel Derivatives and Analogues

The strategic derivatization of this compound allows for the generation of novel analogues with specific functionalities. The inherent chemical handles—the nitrile, the activated aromatic ring, and the cleavable benzyl group—provide multiple avenues for synthetic modification.

The modification of the this compound core is a key strategy for developing new compounds with potential therapeutic applications. By incorporating this moiety into larger, more complex structures, chemists can create hybrids that exhibit significant biological activity.

A notable example involves the stereocontrolled synthesis of steroidal hybrids. In one study, 3-benzyloxy-substituted estra-1,3,5(10)-trien-17-ols were used as scaffolds to introduce a triazole ring at the C-16 position via a 1,3-dipolar cycloaddition reaction. nih.gov The synthesis started with the conversion of the parent steroid into 16-azidomethyl derivatives. These azides were then reacted with various terminal alkynes using a copper(I)-catalyzed reaction to yield a series of novel 1,4-disubstituted 1,2,3-triazole-steroidal hybrids. nih.gov The resulting complex molecules were evaluated for their antiproliferative activities against several human cancer cell lines, demonstrating how the benzyloxy-substituted aromatic core can be a crucial component of new potential anticancer agents. nih.gov

The general approach for creating these biologically active derivatives is summarized in the table below.

Table 1: Synthesis of Biologically Active Steroidal Derivatives

| Starting Material | Key Intermediate | Reaction Type | Final Product Class | Biological Activity |

|---|

The benzonitrile moiety is a valuable functional group in the design of materials for optoelectronic and nanoelectronic applications. The preparation of π-conjugated molecules is of significant interest due to their potential uses in advanced materials. researchgate.net The terminal cyano group in structures like this compound offers a coordination site for transition metals, which can enhance physical properties such as molecular hyperpolarizability. researchgate.net

While direct synthesis of conjugated polymers from this compound is not extensively documented in the provided sources, the preparation of its isomer, 4-benzyloxy-3-methoxybenzonitrile, was explicitly intended for creating dinuclear ruthenium complexes for applications in nanoelectronics. researchgate.net This highlights the potential of the benzyloxy-methoxy-benzonitrile framework as a building block for larger, electronically active systems. The general strategy involves using such molecules as ligands or as monomers in polymerization reactions.

Table 2: Potential Applications of Benzonitrile Derivatives in Optoelectronics

| Derivative Class | Synthetic Strategy | Potential Application | Key Feature |

|---|---|---|---|

| π-Conjugated Ruthenium Complexes | Coordination to RuCp centers | Nanoelectronics | Enhanced molecular hyperpolarizability researchgate.net |

Stereoselective Synthesis of Chiral Derivatives

The development of methods for the stereoselective synthesis of chiral molecules is a paramount goal in modern organic chemistry, particularly for applications in pharmacology and materials science. For benzonitrile derivatives, achieving chirality can be approached in several ways, including the creation of axially chiral atropisomers.

An innovative strategy for the atroposelective synthesis of axially chiral benzonitriles has been developed using N-heterocyclic carbene (NHC) organocatalysis. This method employs a dynamic kinetic resolution of racemic 2-arylbenzaldehydes, which react with sulfonamides to produce axially chiral benzonitriles with high yields and enantioselectivities. The key step involves the formation of the nitrile group on a biaryl scaffold that already possesses a stereogenic axis. The chirality is controlled during the bond dissociation of a p-toluenesulfinate group and the subsequent formation of the CN group. Although this compound itself is not an axially chiral molecule, this methodology could be adapted to precursors bearing the 3-benzyloxy-4-methoxyphenyl substituent to generate novel, enantiomerically pure, axially chiral benzonitriles.

Another approach to chirality involves introducing stereocenters into a molecule containing the benzonitrile framework. This was demonstrated in the stereocontrolled synthesis of steroidal hybrids, where the inherent chirality of the steroid core dictates the stereochemistry of the final products. nih.gov The four possible diastereomers of 3-benzyloxy-16-(triazolylmethyl)estra-17-ols were synthesized in a controlled manner, showcasing how the benzyloxy-substituted aromatic ring can be part of a larger, complex, and stereochemically defined molecule. nih.gov

Table 3: Strategies for Stereoselective Synthesis of Benzonitrile Derivatives

| Synthetic Method | Chiral Feature | Catalyst/Reagent | Key Aspect |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) Catalysis | Axial Chirality (Atropisomerism) | Chiral NHC pre-catalyst | Dynamic kinetic resolution of racemic aldehydes |

Applications in Medicinal Chemistry and Pharmaceutical Research

Design and Synthesis of Prodrugs Incorporating the Scaffold

The core structure of 3-(benzyloxy)-4-methoxybenzonitrile is utilized in the design of prodrugs, which are inactive or less active molecules that are converted into active therapeutic agents within the body. This strategy is often employed to improve the pharmacokinetic properties of a drug.

One established prodrug strategy involves the use of a dihydropyridine-pyridinium salt redox system. In this approach, a drug is attached to a tetrahydropyridine (B1245486) carrier. This complex is designed to be lipid-soluble, allowing it to cross the blood-brain barrier. Once in the central nervous system, the tetrahydropyridine moiety is oxidized by enzymes like monoamine oxidase (MAO) into a charged dihydropyridinium or pyridinium (B92312) species. vt.edu This charged molecule is then trapped within the brain. Subsequent hydrolysis releases the active drug, allowing for targeted delivery and sustained release. vt.edu While not directly involving this compound, this principle has been applied to deliver nitro-substituted benzimidazoles and indazoles, demonstrating a viable strategy for compounds with similar structural motifs. vt.edu

Role in the Synthesis of Quinazoline (B50416) Derivatives and Kinase Inhibitors

The this compound framework is a key intermediate in the synthesis of quinazoline derivatives, a class of compounds known for their broad spectrum of pharmacological activities, including anticancer effects. mdpi.comijarsct.co.in Many quinazoline-based drugs function as kinase inhibitors, which block the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and division. nih.govdrugbank.com

The synthesis of these derivatives often begins with the modification of a related precursor, 3-hydroxy-4-methoxybenzonitrile (B193458). This starting material can be synthesized from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). mdpi.com The hydroxyl group is then benzylated to yield this compound. Further chemical transformations on this scaffold lead to the construction of the quinazoline ring system.

A typical synthetic route involves several steps:

Alkylation : 3-hydroxy-4-methoxybenzonitrile is reacted with an alkylating agent, such as N-(3-chloropropyl)morpholine, to introduce a side chain, yielding a derivative like 4-methoxy-3-(3-morpholinopropoxy)benzonitrile. mdpi.comresearchgate.net

Nitration : The resulting compound is nitrated to introduce a nitro group onto the benzene (B151609) ring, forming an intermediate like 4-(benzyloxy)-3-methoxy-2-nitrobenzonitrile. bldpharm.com

Reduction and Cyclization : The nitro group is then reduced to an amino group. This key intermediate, an ortho-amino benzonitrile (B105546), undergoes cyclization reactions, often through a Dimroth rearrangement, to form the quinazoline core. mdpi.com This core is then further functionalized to produce the final kinase inhibitors. mdpi.com

This synthetic versatility allows for the creation of a diverse library of quinazoline derivatives for screening against various kinase targets.

Investigation as Modulators of Biological Targets

The this compound moiety is a prominent pharmacophore in compounds designed to interact with specific biological targets implicated in various diseases.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.govnih.gov Compounds that interfere with tubulin polymerization can arrest cancer cells in the mitotic phase, leading to cell death. mdpi.comresearchgate.net The this compound structure is related to the A-ring of combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin inhibitor that binds to the colchicine (B1669291) site on β-tubulin. nih.govmdpi.com

Table 1: Activity of Selected Tubulin Polymerization Inhibitors This table is interactive and can be sorted by clicking on the column headers.

| Compound Class | Key Structural Feature | Biological Effect | Research Focus |

|---|---|---|---|

| Combretastatin Analogs | 3,4,5-Trimethoxyphenyl or 3-Benzyloxy-4-methoxyphenyl ring | Potent inhibition of tubulin polymerization, cell cycle arrest at G2/M phase. nih.govmdpi.com | Overcoming poor water solubility and instability of natural CA-4. mdpi.com |

| Pyrazole/Isoxazole Cinnamides | Heterocycle-linked arylcinnamides | Moderate to potent antiproliferative activities against various cancer cell lines. mdpi.com | Exploring novel linkers to mimic the cis-conformation of CA-4. mdpi.com |

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in inflammatory cells. wikipedia.org Inhibiting PDE4 increases cAMP levels, which in turn suppresses the inflammatory response. nih.gov This makes PDE4 inhibitors attractive for treating inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma. nih.govmdpi.com

The 3-(benzyloxy)-4-methoxyphenyl group acts as a derivative of the catechol (3,4-dihydroxybenzene) moiety, which is a common structural feature in many potent PDE4 inhibitors. The two oxygen-containing substituents are critical for binding to the active site of the PDE4 enzyme. The benzyloxy group can be seen as a protected or modified version of the hydroxyl group, often used to modulate pharmacokinetic properties. For example, roflumilast, an approved PDE4 inhibitor, contains a 3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl group, highlighting the importance of this substitution pattern. researchgate.net Research in this area focuses on designing selective PDE4 inhibitors with reduced side effects, and derivatives incorporating the benzyloxy-methoxy-phenyl scaffold are part of this exploration. nih.gov

Chemokine receptors CCR5 and CXCR4 are G protein-coupled receptors that play a crucial role in HIV cell entry and are also implicated in cancer metastasis and inflammation. researchgate.netnih.gov Antagonists of these receptors can block these pathological processes.

The 3-methoxy-4-benzyloxybenzyl group, a substructure of the title compound, has been incorporated into molecules designed as dual CCR5 and CXCR4 inhibitors. One such compound, N‐[4‐(Benzyloxy)‐3‐methoxybenzyl)]adamantane‐1‐amine (DZH2), was identified through virtual screening and demonstrated the ability to inhibit both receptors, making it a potential agent against triple-negative breast cancer. researchgate.net

Similarly, the CXCR4 receptor has been targeted in hepatocellular carcinoma. A potent and selective CXCR4 antagonist, BPRCX807, was designed and shown to suppress primary tumor growth and prevent metastasis in mouse models. nih.gov While the full structure of BPRCX807 is distinct, the development of such antagonists often involves screening and optimizing fragments, and the benzyloxymethoxyphenyl motif is a common element in pharmacophore models for receptor ligands. nih.govnih.gov

Table 2: Research on CCR5 and CXCR4 Antagonists This table is interactive and can be sorted by clicking on the column headers.

| Compound | Target(s) | Therapeutic Area | Key Finding | Citation |

|---|---|---|---|---|

| DZH2 | CCR5 / CXCR4 | Triple-Negative Breast Cancer | Dual inhibitor discovered from virtual screening for CCR5 antagonists. researchgate.net | researchgate.net |

| BPRCX807 | CXCR4 | Hepatocellular Carcinoma | Potent and selective antagonist that suppresses tumor growth and metastasis. nih.gov | nih.gov |

The 3-(benzyloxy)-4-methoxyphenyl scaffold has been studied for its role in inhibiting other enzymes and its potential effects on melanin (B1238610) production.

A benzofuran (B130515) derivative, 2-(4-benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), which is an intermediate in the synthesis of ailanthoidol, has been investigated for its anti-metastatic effects in hepatocellular carcinoma (HCC) cells. nih.gov Studies showed that BMBF could suppress the motility and migration of cancer cells. This effect was linked to the downregulation of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix during cancer invasion. nih.gov The inhibitory action was also associated with the deactivation of the FAK/AKT signaling pathway. nih.gov

While specific studies on the antimelanogenic activity of this compound itself are not prominent, related benzaldehyde (B42025) derivatives are known to inhibit tyrosinase, the key enzyme in melanin synthesis. The structural similarity suggests that derivatives of this scaffold could be explored for this purpose.

The kinetics of enzyme inhibition are a critical aspect of drug development. nih.gov For many inhibitors derived from this scaffold, detailed kinetic analyses are performed to understand their mechanism of action, whether it be competitive, non-competitive, or slow-binding inhibition, which informs the optimization of their therapeutic profile. nih.gov

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org These reactions are characterized by their high selectivity, efficiency, and compatibility with aqueous environments. nih.gov While direct applications of this compound in bioorthogonal chemistry are not extensively documented, its structural motifs are relevant to the synthesis of molecules used in this field.

The nitrile group, for instance, can participate in certain bioorthogonal reactions. For example, nitrile oxides can undergo 1,3-dipolar cycloadditions with norbornenes, a reaction that has been applied in the formation of cell-encapsulating hydrogels. nih.gov The core phenyl ring system of this compound can also serve as a scaffold for attaching bioorthogonal handles, such as azides or alkynes, which are central to widely used reactions like the Staudinger ligation and click chemistry. wikipedia.orgwebsite-files.comkinxcdn.com These reactions enable the precise labeling and tracking of biomolecules in real-time within living cells, aiding in the study of complex biological processes like glycan and protein trafficking. wikipedia.org

Key types of bioorthogonal reactions and their characteristics are summarized in the table below.

| Bioorthogonal Reaction | Description | Advantages | Disadvantages |

| Staudinger Ligation | Reaction between an azide (B81097) and a triarylphosphine to form an aza-ylide which is then trapped to form a stable amide bond. wikipedia.orgnih.gov | Highly selective as azides and phosphines are abiotic. nih.govwebsite-files.com | Slow reaction kinetics and potential for phosphine (B1218219) oxidation. website-files.com |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A click chemistry reaction that joins azides and terminal alkynes to form a 1,2,3-triazole. nih.govkinxcdn.com | Fast, high-yielding, and regioselective. kinxcdn.com | Copper catalyst can be toxic to cells. website-files.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click chemistry reaction using strained cyclooctynes that react spontaneously with azides. nih.gov | Avoids the cytotoxicity associated with the copper catalyst. wikipedia.org | Can have slower reaction rates compared to CuAAC. |

| Inverse Electron Demand Diels-Alder (IEDDA) | Reaction between an electron-rich dienophile and an electron-poor diene, such as a tetrazine. nih.gov | Exceptionally fast reaction kinetics. | The reacting partners can sometimes have limited stability. |

Preclinical Research and Biological Activity Profiling

Derivatives of the benzyloxy-methoxyphenyl scaffold have demonstrated the ability to influence the cell cycle and induce apoptosis (programmed cell death) in cancer cells, which are critical mechanisms for anticancer drug action. mdpi.com

A study on a synthetic flavonol derivative, 3',4'-dibenzyloxyflavonol, which shares the benzyloxy-phenyl moiety, revealed potent cytotoxic effects against various human leukemia cell lines. nih.gov This compound was found to induce S-phase cell cycle arrest and was a powerful initiator of apoptosis. nih.gov The apoptotic process was mediated by the activation of caspases, key enzymes in the apoptotic pathway, and was associated with the release of cytochrome c from the mitochondria. nih.gov

Similarly, research on a stilbenoid derivative, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), highlighted its ability to induce G2/M phase cell cycle arrest in human lung cancer cells. nih.gov This arrest was followed by an increase in the sub-G1 phase DNA content, a hallmark of apoptosis. The treatment with BCS led to the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. mdpi.comnih.gov

The induction of apoptosis is a key strategy in cancer therapy as it eliminates damaged cells before they can proliferate. mdpi.com The ability of compounds derived from or related to the this compound structure to modulate the cell cycle and trigger apoptosis underscores their potential as a basis for the development of new anticancer agents.

The antitumor potential of compounds containing the benzyloxyphenyl moiety has been explored in various cancer models. Derivatives are often designed and synthesized to enhance their efficacy and target specific signaling pathways involved in tumor growth.

One area of focus has been the development of STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway inhibitors. nih.gov The STAT3 pathway is a crucial therapeutic target in oncology due to its role in cell proliferation, survival, and angiogenesis. A series of benzyloxyphenyl-methylaminophenol derivatives were designed and synthesized, with some compounds exhibiting significant inhibitory activity against the IL-6/STAT3 signaling pathway. nih.gov Notably, one of these compounds also displayed potent antiproliferative activity against the MDA-MB-468 breast cancer cell line. nih.gov

Furthermore, quinobenzothiazine derivatives incorporating a benzyloxy group have shown promising antitumor activity. mdpi.com For example, 11-benzyloxy-5-methyl-12H-quino[3,4-b] wikipedia.orgnih.govbenzothiazinium chloride was identified as one of the most active compounds against human glioblastoma, lung adenocarcinoma, and breast cancer cell lines, with IC₅₀ values in the low micromolar range. mdpi.com

The following table summarizes the in vitro antitumor activity of selected benzyloxy-containing compounds against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 3',4'-Dibenzyloxyflavonol | HL-60 (Leukemia) | 0.8 ± 0.1 μM | nih.gov |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 (Lung Cancer) | 0.03 μM | nih.gov |

| Benzyloxyphenyl-methylaminophenol derivative (Compound 4a) | MDA-MB-468 (Breast Cancer) | 9.61 μM | nih.gov |

| 11-benzyloxy-5-methyl-12H-quino[3,4-b] wikipedia.orgnih.govbenzothiazinium chloride (4l) | SNB-19 (Glioblastoma), A549 (Lung Adenocarcinoma), T47D (Breast Cancer) | 5.3 - 9.3 µM | mdpi.com |

Metabolite Identification and Metabolic Pathways

The study of how this compound and its derivatives are metabolized in the body is crucial for understanding their pharmacokinetic profile, efficacy, and potential toxicity. While specific metabolic pathways for this compound itself are not detailed in the provided context, general metabolic reactions for similar structures can be inferred.

The benzyloxy and methoxy (B1213986) groups are susceptible to enzymatic modification. The benzyloxy group can undergo O-dealkylation, cleaving the benzyl (B1604629) group to yield a hydroxyl group. The methoxy group can also be O-demethylated. These reactions are typically catalyzed by cytochrome P450 enzymes in the liver. The resulting hydroxylated metabolites can then be further conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

Applications in Materials Science and Nanoelectronics

Development of Highly Conjugated Molecules for Nanoelectronics

The synthesis of highly conjugated molecules is a significant area of interest for potential applications in nanoelectronics. researchgate.net 3-(Benzyloxy)-4-methoxybenzonitrile serves as a key building block in this endeavor. The structure of the molecule itself, with its aromatic rings, provides a foundation for extending π-conjugation. The two aromatic rings in this compound are oriented at a dihedral angle of 81.65 (3)°. researchgate.net

The ultimate goal of synthesizing π-conjugated systems from this compound is often to create molecular wires or components for nanoelectronic devices. researchgate.net The terminal cyano (nitrile) group is particularly important as it provides a reactive site for further molecular assembly and can coordinate to transition metal centers, which is a critical step in constructing more complex, functional nano-architectures. researchgate.net The preparation of such molecules is driven by their potential to exhibit unique electronic behaviors on a nanometer scale. researchgate.net

Optoelectronic Applications of Derivatives

Derivatives of this compound are investigated for their potential use in optoelectronics, which involves devices that interact with light. researchgate.net The interest lies in the ability to tune the electronic properties of the molecule to control its interaction with light. By creating highly conjugated systems from this benzonitrile (B105546) precursor, researchers aim to develop materials for applications like nonlinear optics. researchgate.net

A key property of interest is the first molecular hyperpolarizability (β), which is a measure of a material's ability to generate new frequencies of light. Coordination of the cyano group to transition metal fragments, such as cyclopentadienylruthenium (RuCp), is a strategy explored to enhance this property. researchgate.net It has been reported that such coordination can lead to a significant increase in the molecular hyperpolarizability, making these derivative complexes promising candidates for future optoelectronic technologies. researchgate.net

Coordination Chemistry and Metal Complex Formation

The nitrile functionality of this compound makes it an effective ligand in coordination chemistry. The nitrogen atom of the cyano group possesses a lone pair of electrons that can be donated to a suitable metal ion, forming a coordination complex. This ability to coordinate with transition metals is explicitly noted as a reason for its synthesis, with the intention of preparing dinuclear ruthenium complexes for nanoelectronic applications. researchgate.net

While research on this specific nitrile is focused, the broader family of related compounds, such as those derived from the corresponding aldehyde (4-benzyloxybenzaldehyde), also demonstrates robust complex-forming abilities. For instance, thiosemicarbazone derivatives of the aldehyde form stable complexes with metal ions like Cadmium(II), coordinating through sulfur and nitrogen atoms. mdpi.com This underscores the versatility of the benzyloxy-methoxyphenyl scaffold in forming a wide range of metal complexes, a fundamental aspect of creating new functional materials. researchgate.netmdpi.com

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₃NO₂ |

| Formula Weight | 239.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.9434 (12) |

| b (Å) | 9.5469 (8) |

| c (Å) | 8.8522 (7) |

| β (°) | 102.663 (2) |

| Volume (ų) | 1232.16 (17) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.290 |

Data sourced from Acta Crystallographica Section E, 2009. researchgate.net

Potential in Photochromic and Thermochromic Materials

The potential for this compound and its derivatives to be used in photochromic (light-sensitive) and thermochromic (heat-sensitive) materials is an area of scientific interest. This potential is often realized through the conversion of the benzonitrile or its corresponding aldehyde into Schiff base compounds. researchgate.net Schiff bases are known to be a crucial class of compounds in the development of materials with photochromic and thermochromic properties. researchgate.net

Although direct application of this compound in this context is a subject for further research, its role as a precursor to Schiff bases links it to this field. researchgate.net Thermochromic materials, in general, are composed of an electron-donating chromogenic compound, an electron-accepting compound, and a solvent medium, which can include a wide variety of organic molecules such as ethers, ketones, and esters. google.com The development of new chromogenic compounds is essential for advancing these technologies, and versatile precursors like this compound are valuable in this pursuit.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Benzyloxy-3-methoxybenzonitrile |

| Cadmium(II) |

| Cyclopentadienylruthenium |

Patent Landscape and Commercial Research Implications

Analysis of Patent Applications and Awards Related to 3-(Benzyloxy)-4-methoxybenzonitrile

The most prominent patent application involving this compound is the international patent application WO2012083153A1, titled "Oligomer-containing apremilast (B1683926) moiety compounds." google.com This patent, filed by Nektar Therapeutics, focuses on chemically modified apremilast moieties. Apremilast is a well-known phosphodiesterase 4 (PDE4) inhibitor used in the treatment of certain types of psoriasis and psoriatic arthritis. The patent discloses the use of this compound as a key intermediate in the synthesis of these novel apremilast derivatives. google.com

The primary goal of the invention described in this patent is to create new chemical entities with improved pharmacokinetic or pharmacodynamic properties compared to the original apremilast molecule. This is achieved by attaching oligomers to the apremilast core structure. google.com The patent application has a priority date of December 16, 2010, and was published on June 21, 2012. google.com

While this patent is a key indicator of the commercial interest in this compound, a broader search for other patent applications specifically claiming this compound reveals a relatively focused landscape. The primary commercial value of this benzonitrile (B105546) derivative appears to be intrinsically tied to its role as a building block in the synthesis of more complex, patentable molecules, rather than as a standalone active pharmaceutical ingredient.

Table 1: Key Patent Application for this compound

| Patent Number | Title | Applicant/Assignee | Publication Date | Key Relevance |

| WO2012083153A1 | Oligomer-containing apremilast moiety compounds | Nektar Therapeutics | 2012-06-21 | Details the synthesis and use of this compound as an intermediate. google.com |

Key Patented Synthetic Processes and Intermediates

The synthesis of this compound is explicitly detailed within the WO2012083153A1 patent. google.com The process described is a straightforward benzylation reaction.

The key starting material for this synthesis is 3-hydroxy-4-methoxybenzonitrile (B193458) . This precursor is reacted with benzyl (B1604629) bromide in the presence of a suitable base and a solvent. The patent provides a general procedure where 3-hydroxy-4-methoxybenzonitrile is dissolved in acetone, to which benzyl bromide is added. The reaction is stirred overnight at room temperature. google.com

The key intermediates in this patented process are:

3-Hydroxy-4-methoxybenzonitrile : The immediate precursor to the target compound.

Benzyl bromide : The source of the benzyl protecting group.

The patented process is a standard ether synthesis, indicating that the novelty of the patent lies not in the synthesis of the intermediate itself, but in its use to create the final oligomer-containing apremilast moieties. google.com

Patented Pharmaceutical Compositions and Uses

The patent WO2012083153A1 does not claim pharmaceutical compositions containing this compound as an active ingredient. Instead, it is used as an intermediate in the synthesis of compounds that are intended for pharmaceutical compositions. google.com The final products are oligomer-containing apremilast moieties. google.com

These novel compounds are designed to be phosphodiesterase-4 (PDE4) inhibitors. PDE4 is an enzyme involved in the inflammatory cascade, and its inhibition can reduce the production of pro-inflammatory cytokines like TNF-α. google.com Therefore, the patented pharmaceutical compositions containing the derivatives synthesized from this compound are intended for the treatment of inflammatory diseases. google.com

The patent suggests that these new compositions may offer advantages over existing treatments, potentially including improved solubility, a different pharmacokinetic profile, or altered efficacy. The core therapeutic application remains in the realm of inflammatory conditions, similar to the parent drug, apremilast. google.com

Impact of Academic Research on Patentable Inventions

The direct impact of academic research on the specific patent for this compound is not immediately evident from the patent's citation list. Patent WO2012083153A1, in its non-patent citations, refers to a number of scientific publications. However, these citations are generally related to the broader fields of drug delivery (specifically polymer-drug conjugates), the biology of phosphodiesterases, and the clinical context of inflammatory diseases.

There are no direct citations of academic papers that specifically describe the synthesis or unique properties of this compound that would have directly inspired its use in this patent. This suggests that the use of this particular intermediate was likely a logical step in a well-established paradigm of medicinal chemistry, namely the use of protecting groups (in this case, the benzyl group) to facilitate the synthesis of complex molecules.

The academic research that underpins this patent is therefore more foundational. It includes decades of academic work on:

The role of PDE4 in inflammation.

The principles of medicinal chemistry, including the use of protecting groups.

The development of polymer-based drug delivery systems to improve the properties of active pharmaceutical ingredients.

In this context, the invention described in the patent can be seen as an application of established scientific principles to a specific commercial objective: the development of a next-generation therapeutic with improved properties. The academic research provides the tools and the understanding, which are then applied by commercial entities to create patentable inventions.

Advanced Research Techniques and Methodologies

Advanced Chromatographic Techniques (HPLC, GC-MS)

Advanced chromatographic techniques are indispensable for the purification, separation, and identification of 3-(benzyloxy)-4-methoxybenzonitrile and its related reaction products or metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstones of this analytical arsenal.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the analysis and purification of this compound. Given its aromatic nature and moderate polarity, reversed-phase HPLC is the most common method. In a typical setup, a C18 column is used as the stationary phase, which effectively retains the compound based on its hydrophobic character.

A gradient elution method is often employed, starting with a higher polarity mobile phase (e.g., water with a small percentage of an acid like formic or phosphoric acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. sielc.com This gradient allows for the efficient separation of the target compound from starting materials, by-products, and impurities. For instance, analysis of the related compound, 3-(benzyloxy)-4-methoxybenzyl alcohol, utilizes a mobile phase of acetonitrile, water, and phosphoric acid on a reverse-phase column. sielc.compku.edu.cn Detection is typically achieved using a UV detector, set at a wavelength where the benzonitrile (B105546) chromophore exhibits maximum absorbance, generally around 220-280 nm. helixchrom.com

Table 9.1.1: Typical HPLC Parameters for Analysis of Benzonitrile Derivatives

| Parameter | Typical Setting | Purpose |

| Column | C18 Reverse-Phase (e.g., 4.6x150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. Acid improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component of the mobile phase for elution. |

| Gradient | Linear gradient from 5% B to 95% B | To elute compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Detection | UV at ~225 nm | To detect the aromatic compound as it elutes. orientjchem.org |

| Column Temp. | 25-40 °C | To ensure reproducibility of retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC-MS, often after derivatization to increase its volatility. However, direct analysis is also possible. spectrabase.com The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. jfda-online.com

The resulting mass spectrum provides a molecular fingerprint, showing the mass-to-charge ratio of the parent ion and its fragmentation pattern. This fragmentation is highly characteristic and allows for unambiguous structure confirmation. For substituted benzonitriles, key fragments often arise from the cleavage of the benzyl (B1604629) group and rearrangements around the aromatic ring. researchgate.net

High-Throughput Screening in Drug Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of tens of thousands to millions of compounds against a specific biological target. creative-bioarray.combmglabtech.com While specific HTS data for this compound is not publicly available, libraries of its derivatives could be subjected to HTS to identify "hit" compounds with potential therapeutic activity. news-medical.net

The process involves several key stages:

Assay Development: A robust and sensitive assay is designed to measure the activity of a biological target (e.g., an enzyme or a receptor) in a multi-well plate format (96, 384, or 1536 wells). creative-bioarray.com

Automation: Robotic systems handle the liquid dispensing of compounds and reagents, ensuring high precision and throughput. bmglabtech.com

Screening: The chemical library, potentially containing analogs of this compound, is screened at a single concentration to identify primary hits.

Data Analysis: Sophisticated software analyzes the large datasets to identify compounds that show significant activity compared to controls.

Hit Confirmation and Follow-up: Hits are re-tested, and dose-response curves are generated to confirm their activity and determine their potency. Orthogonal assays are often used to rule out false positives caused by compound interference with the assay technology. nih.gov

The benzonitrile moiety is a common feature in many biologically active molecules, and its presence in this compound makes it and its analogs interesting candidates for HTS campaigns targeting a wide range of diseases.

Table 9.2.1: Hypothetical HTS Campaign for a Library of this compound Analogs

| Stage | Description | Key Considerations |

| Library Design | Synthesis of a diverse library of analogs with variations in the substituent pattern. | Structural diversity to explore the chemical space around the core scaffold. |

| Primary Screen | Single-point screening against a target (e.g., a protein kinase). | Assay robustness, signal-to-noise ratio, Z'-factor. |

| Hit Identification | Statistical analysis to identify compounds showing activity beyond a defined threshold. | Definition of a "hit" criterion (e.g., >50% inhibition). |

| Hit Confirmation | Re-testing of hits in the primary assay to confirm activity. | Elimination of random errors. |

| Dose-Response | Testing confirmed hits at multiple concentrations to determine potency (e.g., IC50). | Potency is a key parameter for lead selection. |